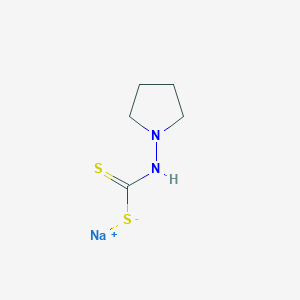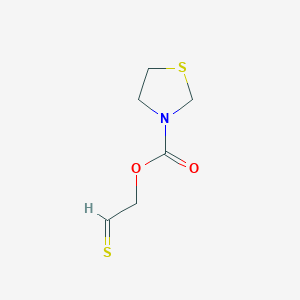
2-Thioxoethyl thiazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxoethyl thiazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and significant roles in medicinal chemistry . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxoethyl thiazolidine-3-carboxylate typically involves the reaction of L-cysteine with aldehydes under acidic conditions . This reaction forms a thiazolidine ring through a condensation process. The reaction conditions can be optimized by adjusting the pH and using catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve high purity and yield .
化学反应分析
Types of Reactions: 2-Thioxoethyl thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
科学研究应用
2-Thioxoethyl thiazolidine-3-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-thioxoethyl thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways, contributing to the compound’s pharmacological effects .
相似化合物的比较
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antitumor activities.
Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Thioxoethyl thiazolidine-3-carboxylate is unique due to its specific sulfur-containing structure, which enhances its reactivity and pharmacological properties compared to other thiazolidine derivatives . Its ability to form stable conjugates with biomolecules makes it particularly valuable in biochemical research and drug development .
属性
分子式 |
C6H9NO2S2 |
|---|---|
分子量 |
191.3 g/mol |
IUPAC 名称 |
2-sulfanylideneethyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S2/c8-6(9-2-3-10)7-1-4-11-5-7/h3H,1-2,4-5H2 |
InChI 键 |
FIAKXVOWNRPYAA-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1C(=O)OCC=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



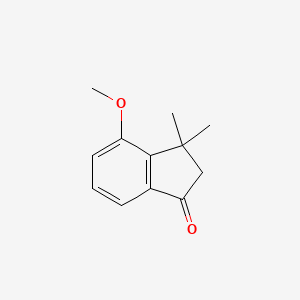

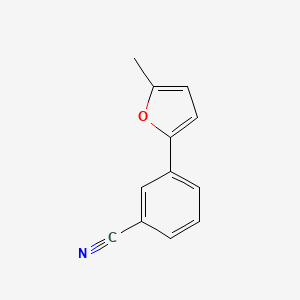
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
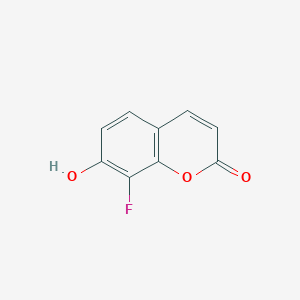

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)

